molecular formula C24H26ClN3O5S B3010070 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 1019094-84-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B3010070
CAS No.: 1019094-84-8
M. Wt: 504
InChI Key: XRPOWSPRCIIGKO-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C24H26ClN3O5S and its molecular weight is 504. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmacological Activities : This compound belongs to a class of substituted pyrazole derivatives. Research has focused on synthesizing these derivatives and evaluating their pharmacological activities, particularly anti-inflammatory activities. For instance, Abdulla et al. (2013) synthesized a series of substituted pyrazole derivatives and noted their potential in anti-inflammatory applications due to less toxicity (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).

  • Antibacterial Properties : Another aspect of research on similar compounds involves their potential as antibacterial agents. Palkar et al. (2017) investigated analogs of N-substituted pyrazoline derivatives for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies indicate that compounds within this chemical family could have significant applications in combating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

  • Anticancer and Antifungal Activities : The potential of these compounds in anticancer and antifungal therapies has been explored. Patel and Dhameliya (2010) synthesized compounds with structures similar to N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide and evaluated them for antibacterial and antifungal activities. Their preliminary results suggest that some newly synthesized compounds exhibit promising antibacterial activities, highlighting their potential in antimicrobial treatments (Patel & Dhameliya, 2010).

  • Heterocyclic Compounds Synthesis : Research by Shibuya (1981) demonstrated that similar compounds can be used to synthesize various heterocyclic compounds, further broadening their application in chemical synthesis and pharmaceutical development (Shibuya, 1981).

  • Antiviral Activity : Additionally, compounds within this chemical class have been studied for their antiviral activities. Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including those related to this compound, and evaluated their anti-HSV-1 and cytotoxic activities. This research suggests potential applications in antiviral drug development (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Mechanism of Action

The mechanism of action of these compounds can also vary widely. Some compounds may interact with specific enzymes or proteins, while others may have antioxidant properties .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely. Some compounds may be toxic or irritating, while others may have low toxicity .

Future Directions

The future directions for research on these compounds could include further studies to better understand their mechanisms of action, to optimize their synthesis, and to evaluate their potential applications in various fields .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O5S/c1-4-31-20-10-15(11-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPOWSPRCIIGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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